molecular formula C10H14O B13463344 (3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one, cis

(3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one, cis

Cat. No.: B13463344
M. Wt: 150.22 g/mol
InChI Key: KGVUVEAYEGQDRD-OCAPTIKFSA-N
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Description

(3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopropane ring fused to a pentalene system, making it an intriguing subject for both theoretical and synthetic organic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper alloy to create a carbenoid species that reacts with an alkene to form the cyclopropane ring . Another approach involves the use of carbenes generated from chloroform and a strong base like potassium tert-butoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of cyclopropanation and the use of carbenoids or carbenes can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

(3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst

    Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkanes.

Scientific Research Applications

(3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis has several scientific research applications:

Mechanism of Action

The mechanism of action for (3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis involves its interaction with various molecular targets. The cyclopropane ring is highly strained, making it reactive towards nucleophiles and electrophiles. This reactivity allows the compound to participate in a variety of chemical reactions, potentially affecting biological pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis apart is its specific stereochemistry and the presence of both cyclopropane and pentalene systems in a single molecule

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(3aS,6aR)-spiro[1,3,3a,4,6,6a-hexahydropentalene-5,1'-cyclopropane]-2-one

InChI

InChI=1S/C10H14O/c11-9-3-7-5-10(1-2-10)6-8(7)4-9/h7-8H,1-6H2/t7-,8+

InChI Key

KGVUVEAYEGQDRD-OCAPTIKFSA-N

Isomeric SMILES

C1CC12C[C@H]3CC(=O)C[C@H]3C2

Canonical SMILES

C1CC12CC3CC(=O)CC3C2

Origin of Product

United States

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